Rifamycin S
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Overview
Description
Rifamycin S is a derivative of rifamycin, a well-known antibiotic. This compound is part of the rifamycin family, which is known for its potent antibacterial properties, particularly against mycobacteria. The empirical formula of this compound is C37H45NO12, and it has a molecular weight of 695.75 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rifamycin S involves several steps, starting from rifamycin B. The key steps include:
Reduction: Rifamycin B is reduced to this compound using sodium borohydride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Rifamycin S undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form different derivatives.
Reduction: It can be reduced back to this compound.
Substitution: Various substituents can be introduced at different positions on the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, ethanol, dichloromethane.
Major Products Formed
The major products formed from these reactions include various rifamycin derivatives, which have different pharmacological properties and applications .
Scientific Research Applications
Rifamycin S has several scientific research applications:
Mechanism of Action
Rifamycin S exerts its antibacterial effects by inhibiting the DNA-dependent RNA polymerase in bacteria. This inhibition prevents the transcription of bacterial DNA into RNA, thereby stopping protein synthesis and leading to bacterial cell death. The compound specifically targets the beta subunit of the RNA polymerase enzyme .
Comparison with Similar Compounds
Similar Compounds
- Rifamycin B
- Rifamycin S
- Rifampicin
- Rifabutin
Comparison
This compound is unique among rifamycin derivatives due to its specific structural modifications, which confer distinct pharmacological properties. Unlike rifampicin, which is widely used in clinical settings, this compound is primarily used in research and industrial applications .
Properties
Molecular Formula |
C37H45NO12 |
---|---|
Molecular Weight |
695.8 g/mol |
IUPAC Name |
[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21E)-2,15,17-trihydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23,27,29-tetraoxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(28),2,4,9,19,21,25-heptaen-13-yl] acetate |
InChI |
InChI=1S/C37H45NO12/c1-16-11-10-12-17(2)36(46)38-23-15-24(40)26-27(32(23)44)31(43)21(6)34-28(26)35(45)37(8,50-34)48-14-13-25(47-9)18(3)33(49-22(7)39)20(5)30(42)19(4)29(16)41/h10-16,18-20,25,29-30,33,41-43H,1-9H3,(H,38,46)/b11-10+,14-13+,17-12+/t16-,18+,19+,20+,25-,29-,30+,33+,37-/m0/s1 |
InChI Key |
BTVYFIMKUHNOBZ-URFUDWCHSA-N |
Isomeric SMILES |
C[C@H]1/C=C/C=C(/C(=O)NC2=CC(=O)C3=C(C2=O)C(=C(C4=C3C(=O)[C@](O4)(O/C=C/[C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]1O)C)O)C)OC(=O)C)C)OC)C)C)O)\C |
Canonical SMILES |
CC1C=CC=C(C(=O)NC2=CC(=O)C3=C(C2=O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)C |
Synonyms |
NSC 144130 rifamycin S |
Origin of Product |
United States |
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